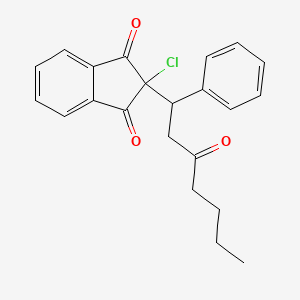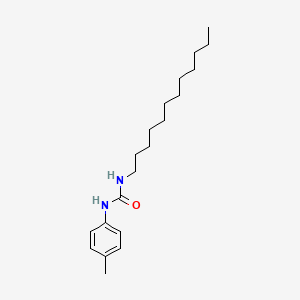
1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of chlorinated phenyl groups attached to a urea moiety
準備方法
The synthesis of 1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea typically involves the reaction of 4-chloroaniline with 2,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反応の分析
1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
科学的研究の応用
1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The chlorinated phenyl groups may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-phenylurea: Lacks the additional chlorination on the second phenyl group.
1-(2,5-Dichlorophenyl)-3-phenylurea: Similar structure but with different substitution patterns.
1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea: Different chlorination pattern on the second phenyl group.
The uniqueness of this compound lies in its specific chlorination pattern, which may confer distinct chemical and biological properties.
特性
CAS番号 |
13142-26-2 |
|---|---|
分子式 |
C13H9Cl3N2O |
分子量 |
315.6 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(2,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-7-9(15)3-6-11(12)16/h1-7H,(H2,17,18,19) |
InChIキー |
OLZGSQLKPOBDOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





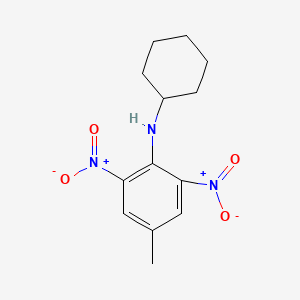
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)
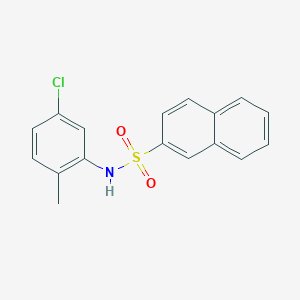



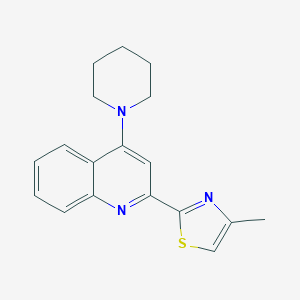

![Propanedioic acid, 1,3-bis[2-[[(4-methylphenyl)amino]thioxomethyl]hydrazide]](/img/structure/B11955939.png)
